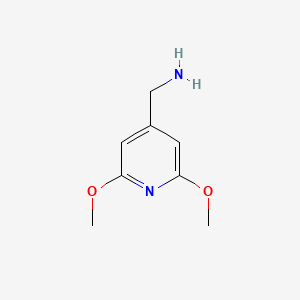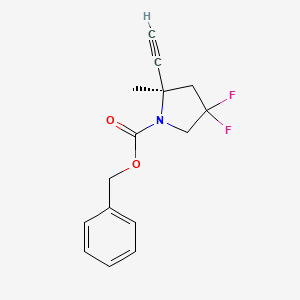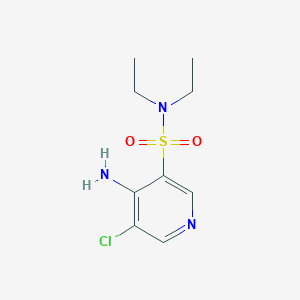
5-Fluoro-2-(trifluoromethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the nicotinic acid structure
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the acylation of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization and hydrolysis to yield the desired product . The reaction conditions include:
Acylation: Trifluoroacetyl chloride is reacted with vinyl ethyl ether in the presence of a catalyst at a temperature range of -10 to 30°C for 3 to 7 hours.
Cyclization: The intermediate product undergoes cyclization to form the pyridine ring.
Hydrolysis: The final step involves hydrolysis to obtain 5-Fluoro-2-(trifluoromethyl)nicotinic acid.
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The raw materials used are relatively inexpensive and readily available, making the method suitable for large-scale synthesis . The steps include:
Mixing: A polar organic solvent and an alkaline substance are mixed and cooled to the condensation reaction temperature.
Reaction: The mixture is then reacted with 1,1-trifluoro-4-amino-3-buten-2-one and 3-methoxy methyl acrylate to obtain the reaction solution.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
化学反応の分析
Types of Reactions
5-Fluoro-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5-Fluoro-2-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)nicotinic acid
Uniqueness
5-Fluoro-2-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H3F4NO2 |
|---|---|
分子量 |
209.10 g/mol |
IUPAC名 |
5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) |
InChIキー |
UVAQJZPGOCLETG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)
![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)
![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)






![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)

